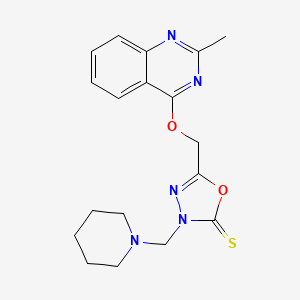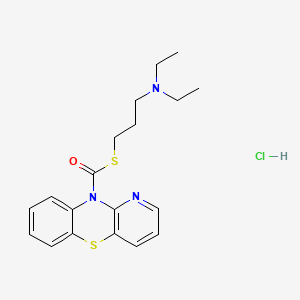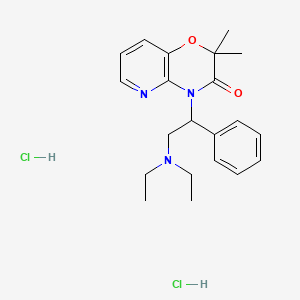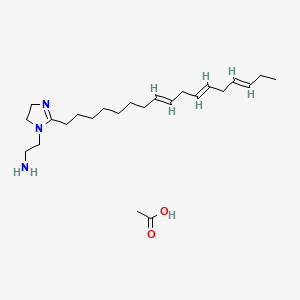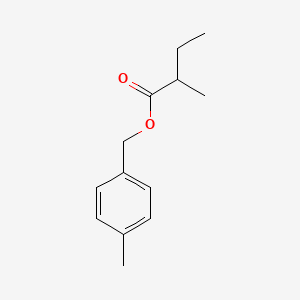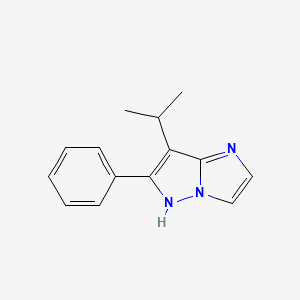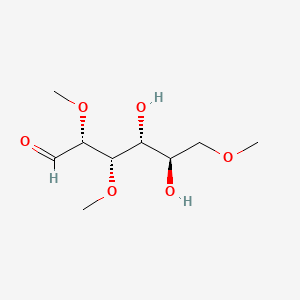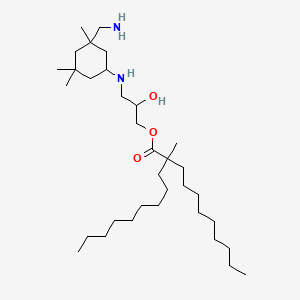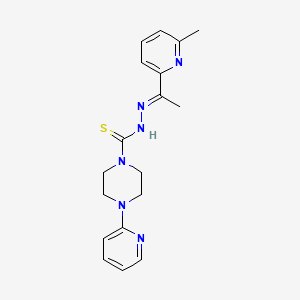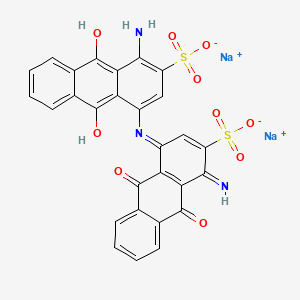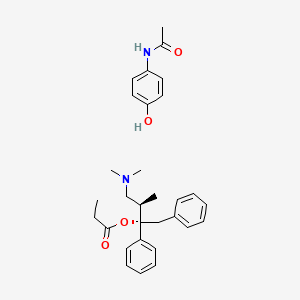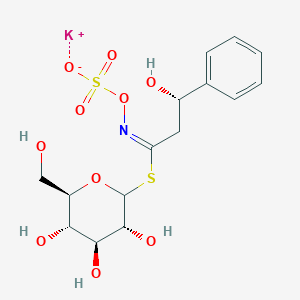
Glucobarbarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glucobarbarin is a glucosinolate, a type of secondary metabolite found predominantly in plants of the Brassicaceae family. These compounds are known for their role in plant defense mechanisms against herbivores and pathogens. This compound is particularly notable for its presence in Barbarea vulgaris, where it contributes to the plant’s resistance to certain pests .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of glucobarbarin involves the hydroxylation of phenethylglucosinolate. This process can be achieved through various organic synthesis methods, including the use of specific enzymes like myrosinases that catalyze the hydrolysis of glucosinolates .
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, particularly from Barbarea vulgaris. The extraction process includes harvesting the plant material, followed by mechanical or enzymatic hydrolysis to release this compound from its glucosinolate precursors .
Analyse Des Réactions Chimiques
Types of Reactions: Glucobarbarin undergoes several types of chemical reactions, including hydrolysis, oxidation, and cyclization. The hydrolysis of this compound by myrosinase enzymes results in the formation of various products, including isothiocyanates and oxazolidine-2-thione .
Common Reagents and Conditions:
Hydrolysis: Catalyzed by myrosinase enzymes.
Oxidation: Can be induced by exposure to oxygen or specific oxidizing agents.
Cyclization: Often occurs spontaneously under certain conditions, leading to the formation of cyclic compounds like oxazolidine-2-thione.
Major Products: The major products formed from the reactions of this compound include phenethyl isothiocyanate, oxazolidine-2-thione, and oxazolidin-2-one .
Applications De Recherche Scientifique
Glucobarbarin has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the hydrolysis and degradation of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores.
Medicine: Explored for its potential pharmacological activities, including anti-cancer properties due to its isothiocyanate derivatives.
Industry: Utilized in the development of natural pesticides and insect repellents
Mécanisme D'action
The mechanism of action of glucobarbarin involves its hydrolysis by myrosinase enzymes to produce bioactive compounds such as isothiocyanates. These compounds interact with various molecular targets, including proteins and enzymes in herbivores, leading to their deterrent or toxic effects. The specific pathways involved include the activation of detoxification enzymes and the disruption of cellular processes in pests .
Comparaison Avec Des Composés Similaires
Phenethylglucosinolate (Gluconasturtiin): Structurally similar to glucobarbarin but lacks the hydroxyl group.
Glucoraphanin: Another glucosinolate with similar biological activities but different structural features.
Glucomoringin: Found in Moringa species, shares similar defense mechanisms but differs in its side chain structure
Uniqueness of this compound: this compound is unique due to its specific hydroxylation, which enhances its biological activity and effectiveness as a defense compound in plants. Its ability to form various bioactive products upon hydrolysis makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
21087-78-5 |
|---|---|
Formule moléculaire |
C15H20KNO10S2 |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
potassium;[(E)-[(3S)-3-hydroxy-3-phenyl-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpropylidene]amino] sulfate |
InChI |
InChI=1S/C15H21NO10S2.K/c17-7-10-12(19)13(20)14(21)15(25-10)27-11(16-26-28(22,23)24)6-9(18)8-4-2-1-3-5-8;/h1-5,9-10,12-15,17-21H,6-7H2,(H,22,23,24);/q;+1/p-1/b16-11+;/t9-,10+,12+,13-,14+,15?;/m0./s1 |
Clé InChI |
XFIGKNKFEZIHMP-YRQDDXOQSA-M |
SMILES isomérique |
C1=CC=C(C=C1)[C@H](C/C(=N\OS(=O)(=O)[O-])/SC2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O.[K+] |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=NOS(=O)(=O)[O-])SC2C(C(C(C(O2)CO)O)O)O)O.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


